1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-10-5-12-7/h4-6,8H,2-3,9H2,1H3 |
InChI Key |
WAGKHVWHXZRBRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidin-3-amine Core
The pyrrolidin-3-amine core can be synthesized or functionalized via:
- Reductive amination of 3-pyrrolidinone derivatives using borane complexes (BH3-Me2S).
- Amide reduction strategies starting from corresponding amides using borane reagents under controlled temperature (0–60 °C).
- Protection and deprotection sequences to maintain amine integrity during other functional group transformations.
For example, the reduction of an amide intermediate in tetrahydrofuran (THF) with BH3-Me2S at 0 °C followed by stirring at 60 °C for 6 hours yields the desired amine with high purity after purification by preparative high-performance liquid chromatography (prep-HPLC).
Construction of the Thiazole Ring (if synthesized de novo)
In some routes, the 1,3-thiazole ring is constructed via cyclization reactions involving:
- Reaction of α-haloketones with thiourea derivatives.
- Condensation of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
- Use of iodine and sodium hydroxide in aqueous media at elevated temperatures (20–110 °C) to facilitate ring closure and oxidation steps.
These methods provide the thiazole ring with substituents positioned for further coupling to the pyrrolidine moiety.
Solid Dispersion Preparation for Pharmaceutical Applications
The compound can be formulated as a solid dispersion with excipients such as microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to improve solubility and bioavailability. The process involves:
- Mixing the compound with the carrier.
- Controlled drying and milling to obtain a uniform dispersion.
- This step is crucial for pharmaceutical development but also requires the compound in pure, well-characterized form.
Summary Table of Key Preparation Methods
Research Discoveries and Optimization Insights
- The use of palladium-catalyzed coupling has been optimized for various heterocyclic systems, including thiazoles and pyrrolidines, providing a versatile platform for analog synthesis.
- Borane-mediated reductions are favored due to their mild conditions and selectivity, minimizing side reactions and preserving stereochemistry.
- Solid dispersion techniques are critical for enhancing the solubility of heterocyclic amines, which often suffer from poor aqueous solubility.
- Novel intermediates described in patent literature provide improved yields and purities, facilitating scale-up and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine
Dimethyl[(1,3-thiazol-5-yl)methyl]amine
- Structure : Features a thiazole-5-yl group connected to a dimethylamine via a methylene linker.
- Key Differences : Tertiary amine (vs. secondary/primary in the target compound) and absence of a pyrrolidine ring. This may reduce steric hindrance and alter solubility.
- Physicochemical Properties : Molecular weight = 142.22 g/mol; molecular formula = C₆H₁₀N₂S .
2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine
- Structure : Pyrrolidine ring linked to a thiazol-5-amine via an oxygen atom.
- Physicochemical Properties : Molecular weight = 199.27 g/mol; molecular formula = C₈H₁₃N₃OS .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique combination of a thiazole ring and a pyrrolidine ring, which contributes to its interaction with various biological targets. Its molecular formula is with a molecular weight of 197.30 g/mol .
Antimicrobial Properties
The thiazole moiety in 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has been linked to several antimicrobial activities. Studies indicate that derivatives of thiazole exhibit significant activity against various microorganisms, including bacteria and fungi. For example, compounds structurally related to 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine have shown potent effects against Candida albicans and Aspergillus niger , with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
Anticancer Activity
Research suggests that compounds containing the thiazole structure can also exhibit anticancer properties. The presence of the thiazole ring is known to enhance the binding affinity to cancer-related targets, potentially leading to apoptosis in cancer cells. For instance, various thiazole derivatives have been documented to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine. Modifications on the thiazole or pyrrolidine rings can significantly influence its pharmacological profile. For example, substituting different groups at specific positions has been shown to enhance or diminish antibacterial and antifungal activity .
| Modification | Biological Activity | Comments |
|---|---|---|
| Electron-withdrawing groups at position 2 | Increased antibacterial activity | Enhances lipophilicity and receptor binding |
| Methyl substitution on pyrrolidine | Varies activity against cancer cell lines | Specific substitutions can lead to selective toxicity |
| Hydrophobic moieties | Improved interaction with lipid membranes | Facilitates penetration into bacterial cells |
Case Study 1: Antibacterial Activity Assessment
In a study evaluating the antibacterial efficacy of thiazole derivatives, 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli . The results indicated that this compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin, suggesting its potential as an antibacterial agent .
Case Study 2: Antifungal Potency
Another investigation focused on the antifungal properties of thiazole derivatives showed that compounds similar to 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine demonstrated significant activity against various fungal strains. The MIC values ranged from 0.7 to 15.62 μg/mL against species like Micrococcus luteus and Bacillus spp , indicating strong antifungal potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
